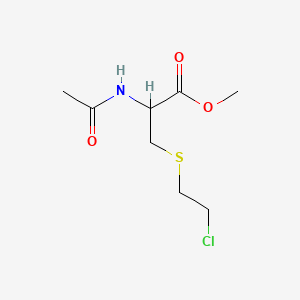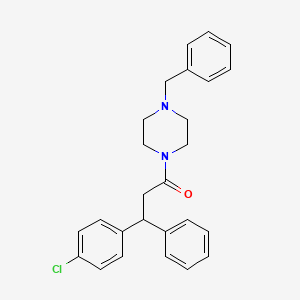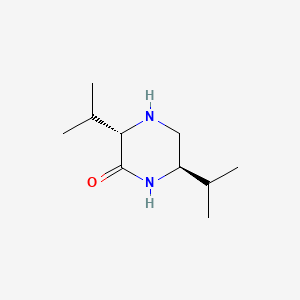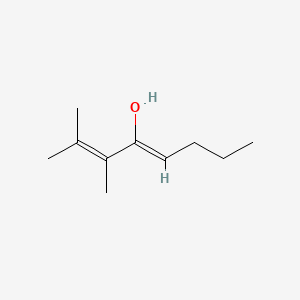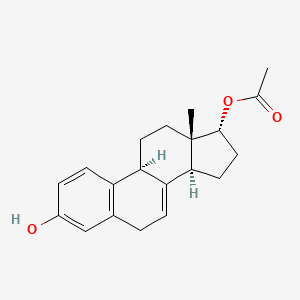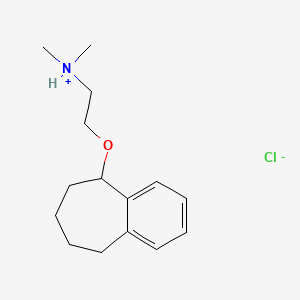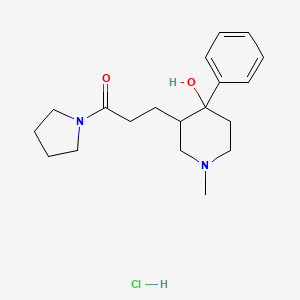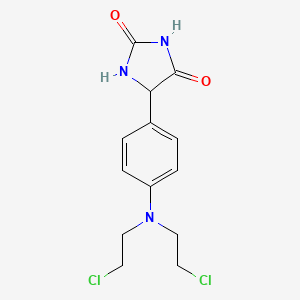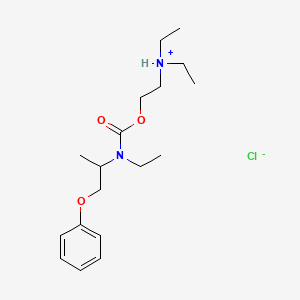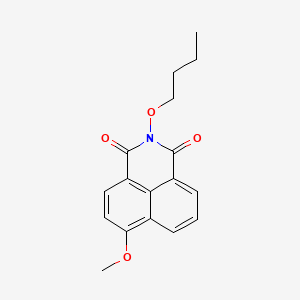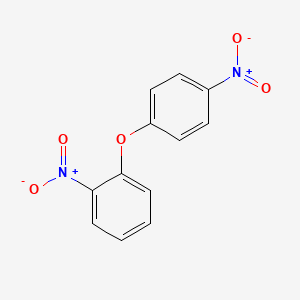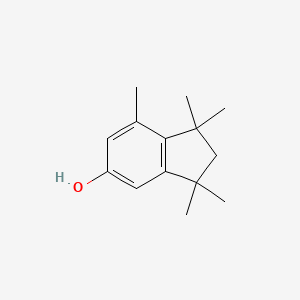
1,1,3,3,7-Pentamethylindan-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3,7-Pentamethylindan-5-ol is an organic compound with the molecular formula C15H22O. It belongs to the class of indanols, which are characterized by an indane ring system with a hydroxyl group attached. This compound is notable for its unique structure, which includes five methyl groups attached to the indane ring, making it highly substituted and sterically hindered .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3,7-Pentamethylindan-5-ol typically involves the alkylation of indanone derivatives followed by reduction. One common method includes the reaction of 1,1,3,3-tetramethylindan-5-one with methylmagnesium bromide (Grignard reagent) to introduce the additional methyl group, followed by reduction with lithium aluminum hydride (LiAlH4) to yield the final alcohol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1,1,3,3,7-Pentamethylindan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed:
Oxidation: 1,1,3,3,7-Pentamethylindan-5-one
Reduction: 1,1,3,3,7-Pentamethylindane
Substitution: Halogenated derivatives of this compound
Aplicaciones Científicas De Investigación
1,1,3,3,7-Pentamethylindan-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the fragrance industry due to its unique odor profile and stability
Mecanismo De Acción
The mechanism of action of 1,1,3,3,7-Pentamethylindan-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s steric hindrance and electronic properties also play a role in its reactivity and interactions with enzymes and receptors .
Comparación Con Compuestos Similares
1,1,2,3,3-Pentamethylindan: Similar structure but differs in the position of the hydroxyl group.
1,1,3,3-Tetramethylindan-5-ol: Lacks one methyl group compared to 1,1,3,3,7-Pentamethylindan-5-ol.
1,1,3,3,7-Hexamethylindan-5-ol: Contains an additional methyl group compared to this compound.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties.
Propiedades
Número CAS |
53718-29-9 |
|---|---|
Fórmula molecular |
C14H20O |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
1,1,3,3,7-pentamethyl-2H-inden-5-ol |
InChI |
InChI=1S/C14H20O/c1-9-6-10(15)7-11-12(9)14(4,5)8-13(11,2)3/h6-7,15H,8H2,1-5H3 |
Clave InChI |
YUORWRHMCJCLRK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1C(CC2(C)C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2-methoxyphenyl]-](/img/structure/B13750955.png)
![2,3,4a,8,12b-Pentahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B13750956.png)
